molecular formula C8H6BrN3 B1438998 7-Bromo-6-methylpyrido[2,3-b]pyrazine CAS No. 857203-29-3

7-Bromo-6-methylpyrido[2,3-b]pyrazine

Cat. No.: B1438998
CAS No.: 857203-29-3
M. Wt: 224.06 g/mol
InChI Key: YVYIJVDABCQHQA-UHFFFAOYSA-N
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Description

7-Bromo-6-methylpyrido[2,3-b]pyrazine is a brominated heterocyclic aromatic organic compound. It is characterized by a pyridine ring fused to a pyrazine ring, with a bromine atom at the 7-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methylpyrido[2,3-b]pyrazine typically involves the following steps:

  • Bromination: The starting material, 6-methylpyrido[2,3-b]pyrazine, undergoes bromination to introduce the bromine atom at the 7-position.

  • Purification: The resulting product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-methylpyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to reduce the bromine atom or other functional groups present in the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with various substituents at the bromine position.

Scientific Research Applications

7-Bromo-6-methylpyrido[2,3-b]pyrazine has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a probe in biological studies to understand the interactions and functions of biomolecules.

  • Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

7-Bromo-6-methylpyrido[2,3-b]pyrazine is similar to other brominated pyridopyrazines, such as 7-bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine. These compounds share structural similarities but differ in their substitution patterns and functional groups. The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the bromine atom, which influences its reactivity and applications.

Comparison with Similar Compounds

  • 7-bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine

  • 7-bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

This comprehensive overview highlights the significance of 7-Bromo-6-methylpyrido[2,3-b]pyrazine in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

7-bromo-6-methylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYIJVDABCQHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652840
Record name 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857203-29-3
Record name 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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